molecular formula C20H30Cl3N3O B6310324 (9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride, 90% CAS No. 931098-92-9

(9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride, 90%

Cat. No. B6310324
CAS RN: 931098-92-9
M. Wt: 434.8 g/mol
InChI Key: QINKDORAGBPFFS-XOSULMPKSA-N
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Description

“(9R)-10,11-Dihydro-6’-methoxycinchonan-9-amine trihydrochloride” is a chiral reagent . It has a molecular formula of C20H25N3O·3HCl . The compound has an optical activity of +4.0°, (c=1 in 0.1M HCl) . Its molecular weight is 432.8 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.8 . It has an optical activity of +4.0°, (c=1 in 0.1M HCl) . Unfortunately, information about other physical and chemical properties like melting point, boiling point, and density was not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches and Tautomerism : Research has been conducted on the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, highlighting the variations in amino/imino tautomer ratios and their identification via NMR methods. This research is crucial for understanding the chemical behavior and potential applications of related compounds in drug synthesis and material science (Roggen & Gundersen, 2008).

  • Biological Activity of Analogs : Another study focuses on 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines, synthesized for potential antimycobacterial and antiprotozoal activities, along with their activity against cancer cell lines. This illustrates the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Roggen et al., 2011).

Material Science and Catalysis

  • Extraction and Purification Technologies : Research into the extraction of metals, such as Rhodium(III), from solutions using triacylated pentaethylenehexamine trihydrochloride demonstrates the compound's potential in refining and purification processes, which is vital for material science and industrial chemistry applications (Afzaletdinova et al., 2015).

Pharmacokinetics and Drug Development

  • Pharmacokinetics of Novel Inhibitors : A study on the pharmacokinetics and metabolite identification of a novel VEGFR-2 and Src dual inhibitor, a derivative of 9-aminoacridine, emphasizes the compound's importance in the development of cancer therapies, showcasing the application in drug discovery and development (Jin et al., 2012).

properties

IUPAC Name

(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14+,19-,20-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINKDORAGBPFFS-XOSULMPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

931098-92-9
Record name (8alpha, 9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride,
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